molecular formula C12H22N4O2S B110132 N-(2-AMINOETHYL)-BIOTINAMIDE CAS No. 1231488-78-0

N-(2-AMINOETHYL)-BIOTINAMIDE

Cat. No.: B110132
CAS No.: 1231488-78-0
M. Wt: 286.4 g/mol
InChI Key: BNCJEZWKLUBUBB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Biotin-EA, like biotin, primarily targets biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . By attaching a biotin tag to a small molecule and then using it to pull out the target protein, researchers are able to selectively isolate and identify the target proteins of that small molecule .

Mode of Action

Biotin-EA interacts with its targets by serving as a coenzyme in critical biochemical processes . It is involved in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Biotin must be covalently attached to its cognate enzyme proteins for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .

Biochemical Pathways

Biotin-EA, like biotin, is involved in several key biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . These processes are essential for the central metabolism of fatty acids, amino acids, and carbohydrates .

Pharmacokinetics

The pharmacokinetics of Biotin-EA are likely similar to those of biotin. Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Normal circulating concentrations of biotin typically range from 0.1 to 0.8 ng/mL in individuals consuming the recommended daily dose of 30 µg .

Result of Action

The action of Biotin-EA results in various sensory and motor improvements, gait abilities, and nerve excitability parameters . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Essential for normal fetal development, biotin also plays a role in weight loss by aiding in the breakdown of fats .

Action Environment

The action of Biotin-EA is influenced by various environmental factors. For instance, the ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . In modern industries, biotin is widely used in various fields such as animal feed, food additives, cosmetics, diagnostics, fermentation, and biomedicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-AMINOETHYL)-BIOTINAMIDE typically involves the reaction of biotin with ethylenediamine. The process begins with the activation of the carboxyl group of biotin, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with ethylenediamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-AMINOETHYL)-BIOTINAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethylenediamine moiety, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong and specific binding interactions .

Properties

IUPAC Name

N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCJEZWKLUBUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Biotin-EA help to confirm Keap1 as a target of electrophilic compounds in CLL cells?

A1: Biotin-EA is a modified version of ethacrynic acid (EA), an electrophilic compound, conjugated with biotin. This modification allows researchers to track the interaction of EA with cellular proteins. The study demonstrated that treating CLL cells with Biotin-EA followed by cell lysis and affinity purification using streptavidin agarose resin (which binds strongly to biotin) resulted in the isolation of Keap1 protein []. This finding confirmed that Keap1 is indeed a target of EA, providing evidence for the mechanism of Nrf2 activation by electrophilic compounds in CLL cells.

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